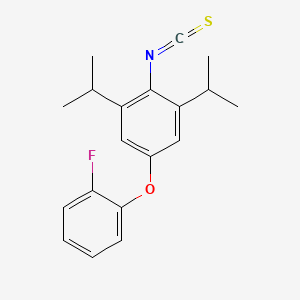
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with an ethyl group at the 2-position and a phenylmethoxy group at the 3-position. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate the reaction. The use of high-pressure reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used
科学研究应用
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.
作用机制
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Quinazolinone derivatives: Known for their wide range of pharmacological properties, including antibacterial and anticancer activities.
Uniqueness
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and phenylmethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
143697-02-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |
InChI 键 |
GUWNDHOREAOGFH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


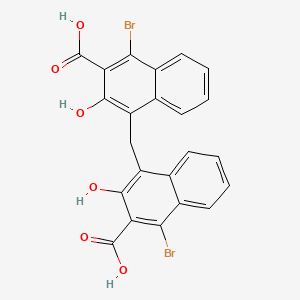
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

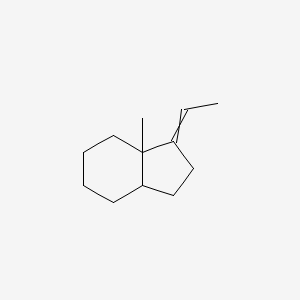

![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)

![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
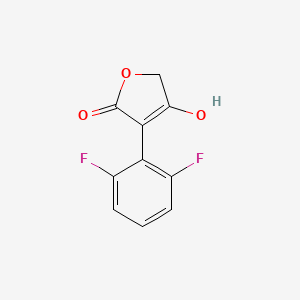
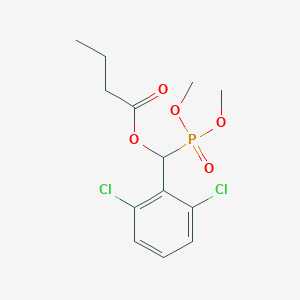
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
